molecular formula C22H23N5O2 B607885 GSK-J1 CAS No. 1373422-53-7

GSK-J1

Numéro de catalogue: B607885
Numéro CAS: 1373422-53-7
Poids moléculaire: 389.4 g/mol
Clé InChI: AVZCPICCWKMZDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-J1 est un inhibiteur très puissant de la déméthylase histone H3K27 JMJD3 (KDM6B) et UTX (KDM6A). Il présente une CI50 de 60 nM dans des tests sans cellules pour JMJD3 (KDM6B), montrant une sélectivité supérieure à 10 fois par rapport aux autres déméthylases testées . Ce composé est important dans le domaine de l'épigénétique et a été largement utilisé dans la recherche scientifique pour étudier l'expression et la régulation des gènes.

Méthodes De Préparation

La synthèse de GSK-J1 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieurLes conditions de réaction incluent souvent l'utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

Structural Characteristics and Synthetic Modifications

GSK-J1 features a pyridyl-pyrimidine biaryl core linked to a β-alanine moiety with a propanoic acid group. Its synthesis involves coupling the tetrahydrobenzazepine ring to the pyrimidine scaffold, followed by introduction of the pyridyl and β-alanine components . The ethyl ester pro-drug derivatives (GSK-J4 and GSK-J5) are synthesized by masking the carboxylate group of this compound and its inactive regio-isomer GSK-J2, respectively, to enhance cellular permeability .

Key structural interactions :

  • Propanoic acid : Mimics α-ketoglutarate (α-KG) by forming hydrogen bonds with K1381, T1387, and N1480 in JMJD3 .

  • Pyridyl-pyrimidine : Coordinates with the catalytic Fe²⁺/Co²⁺ ion via bidentate interactions .

Enzyme Inhibition Mechanism

This compound competitively inhibits α-KG binding while non-competitively displacing histone peptide substrates. This dual mechanism arises from structural mimicry and metal coordination:

Table 1: Inhibition Kinetics of this compound

TargetIC₅₀ (nM)Assay TypeSelectivity Over Other KDMs
JMJD328–60AlphaScreen, MALDI>100-fold (vs. JMJD2C/PHF8)
UTX53Thermal shiftNo activity vs. LSD1/HDACs
JARID1B/C950–1,760RapidFire MSLimited cross-reactivity

Data compiled from .

Co-crystallography (PDB: 4ASK) reveals that this compound induces a 1.8 Å shift in the divalent cation position, disrupting cofactor binding . The inactive regio-isomer GSK-J2 (IC₅₀ >100 μM) lacks metal-coordinating capacity, confirming the critical role of pyridine orientation .

Prodrug Activation and Cellular Conversion

The ethyl ester pro-drugs GSK-J4 and GSK-J5 undergo hydrolysis by cellular esterases to regenerate active this compound or inactive GSK-J2:

Table 2: Prodrug Conversion in Human Macrophages

CompoundIntracellular [Acid] (μM)Prodrug Efficiency (vs. Parent Acid)
GSK-J411.8 ± 0.67.4-fold increase
GSK-J517.4 ± 1.52.2-fold increase

Data from lysate analysis after 1 h incubation with 30 μM pro-drug .

The ester masking strategy improves cellular uptake by 5–10-fold, enabling effective JMJD3 inhibition at physiologically relevant concentrations .

pH-Responsive Release from Nanocarriers

This compound-loaded hyaluronic acid (HA)-decorated metal-organic frameworks (MOFs) exhibit pH-dependent release:

Table 3: Cumulative Release Kinetics of HA@MOF@this compound

ConditionThis compound Release (72 h)Fe³⁺ Dissociation (72 h)
pH 7.458.6%22.3%
pH 5.586.3%68.9%

Data from .

Acidic conditions (e.g., lysosomal pH 5.5) trigger MOF degradation, releasing this compound and Fe³⁺ ions. The latter deplete glutathione (GSH), inducing oxidative stress synergistically with JMJD3 inhibition .

Selectivity and Off-Target Interactions

Applications De Recherche Scientifique

Head and Neck Squamous Cell Carcinoma (HNSCC)

A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .

Leukemia and Glioma

GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .

Mastitis Treatment

Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDisease/ConditionMechanism of ActionKey Findings
OncologyHead and Neck Squamous Cell CarcinomaInhibition of JMJD3 leading to apoptosisSynergistic effects with TCP; reduced tumor growth
OncologyLeukemiaInduction of H3K27 methylationReduced tumor volume; downregulation of oncogenic pathways
Inflammatory DiseasesMastitisInhibition of pro-inflammatory cytokinesDecreased severity of inflammation; reduced cytokine levels

Case Study 1: Synergistic Effects on HNSCC

In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .

Case Study 2: Inflammation Modulation in Mastitis

In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .

Comparaison Avec Des Composés Similaires

GSK-J1 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la déméthylase histone. Des composés similaires comprennent :

Ces composés partagent des structures similaires mais diffèrent en termes de sélectivité et de puissance, faisant de this compound un choix préféré pour des applications de recherche spécifiques.

Activité Biologique

GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.

This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.

Key Findings:

  • Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .
  • Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.

1. LPS-Induced Mastitis Model

In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Cytokines

CytokineControl (LPS)This compound Treatment
TNF-αHighLow
IL-1βHighLow
IL-6HighLow

2. Anthelmintic Activity

This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .

Pharmacological Implications

The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.

Summary

This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.

Propriétés

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025614
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373422-53-7
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373422-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does GSK-J1 exert its biological effects?

A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]

Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?

A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:

  • Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]
  • Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []
  • Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.

Q4: Is there information available on the stability of this compound under different conditions?

A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.

Q5: Does this compound possess any catalytic activity?

A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []

Q7: How does modifying the structure of this compound affect its activity?

A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.

Q10: What is the safety profile of this compound?

A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.

Q11: Are there strategies to improve this compound delivery to specific tissues or cells?

A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.